![molecular formula C10H12N4O B7590492 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole, also known as MMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MMT is a tetrazole derivative that is widely used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has also been found to reduce oxidative stress and protect against DNA damage. In addition, 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole in lab experiments is its relatively simple synthesis method. 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole is also relatively stable and can be easily stored. However, one limitation of using 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole is its potential toxicity. 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has been found to be toxic to certain cell types at high concentrations, and caution should be taken when handling the compound.
Future Directions
There are several future directions for 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole research. One area of interest is the development of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole-based drugs for the treatment of cancer and inflammatory diseases. Another potential application of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole is in the field of agriculture, where it may be used as a pesticide or herbicide. Further research is also needed to fully understand the mechanism of action of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole and its potential side effects.
Conclusion:
In conclusion, 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole is a compound with significant potential in the field of medicinal chemistry. Its unique properties and potential applications make it an important area of research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole and its applications in various fields.
Synthesis Methods
1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole can be synthesized by the reaction of 2-methoxybenzyl bromide with sodium azide followed by the reaction of the resulting intermediate with methyl iodide. The product is then purified by recrystallization to obtain pure 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole. The synthesis of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess potent antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-5-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-8-11-12-13-14(8)7-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKAQEKTUPMISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)
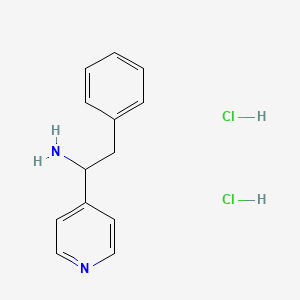
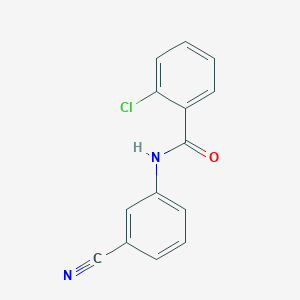
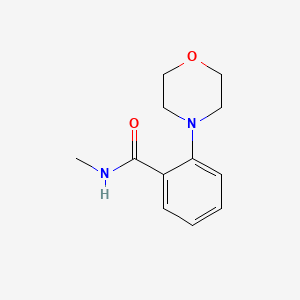
![(4-Ethylpiperidin-1-yl)-[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7590454.png)
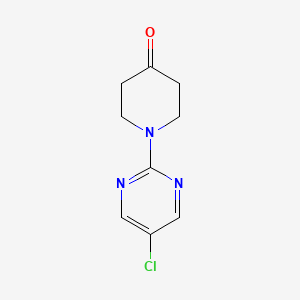
![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)
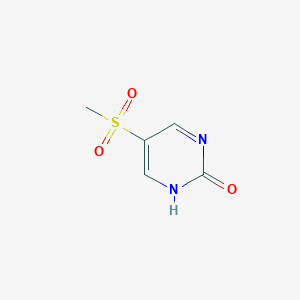
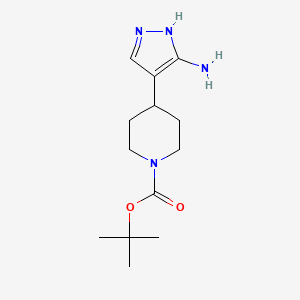
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)
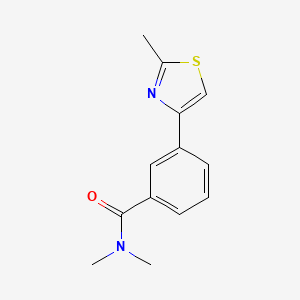
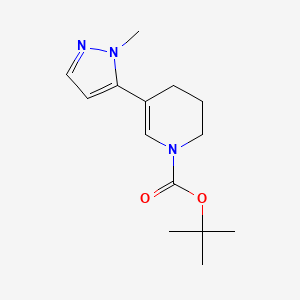
![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)